molecular formula C6H5BrFN B1291912 5-Bromo-2-fluoro-4-methylpyridine CAS No. 864830-16-0

5-Bromo-2-fluoro-4-methylpyridine

Cat. No.: B1291912
CAS No.: 864830-16-0
M. Wt: 190.01 g/mol
InChI Key: PFODFMZCBQUYNG-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylpyridine is an organic compound with the molecular formula C6H5BrFN It is a halogenated pyridine derivative, characterized by the presence of bromine, fluorine, and a methyl group attached to the pyridine ring

Mechanism of Action

Target of Action

5-Bromo-2-fluoro-4-methylpyridine is primarily used as a reagent in organic synthesis . It is often involved in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of this compound are the organoboron reagents used in these reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s fluorine atom, being a strong electron-withdrawing group, can influence the reactivity of the compound, making it less reactive than its chlorinated and brominated analogues .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of other organic compounds . For instance, it has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors play a role in modulating cellular processes like the release of pro-inflammatory cytokines .

Result of Action

The result of the action of this compound is the formation of new organic compounds through carbon–carbon bond formation . For example, it has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . The (S)-enantiomer of one such inhibitor was found to be two times more potent than the ®-enantiomer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the yield of the Suzuki–Miyaura coupling reaction can be affected by the choice of catalyst and the reaction conditions . Additionally, safety precautions must be taken when handling this compound due to its reactivity and potential for causing skin and eye irritation .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-fluoro-4-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are crucial in modulating cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . The compound interacts with enzymes and proteins involved in these pathways, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit the p38α mitogen-activated protein kinase, which is involved in the pathogenesis of diseases like rheumatoid arthritis and neurodegenerative disorders . This inhibition leads to altered gene expression and reduced production of pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an ATP-competitive inhibitor of p38α mitogen-activated protein kinase, preventing the phosphorylation and activation of downstream targets . This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of p38α mitogen-activated protein kinase and prolonged suppression of pro-inflammatory cytokine production.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its bioavailability and efficacy . The compound’s distribution patterns are essential for understanding its therapeutic potential and optimizing its delivery to target sites.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-methylpyridine typically involves halogenation reactions. One common method is the bromination of 2-fluoro-4-methylpyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-4-methylpyridine is unique due to the combination of bromine, fluorine, and a methyl group on the pyridine ring. This unique substitution pattern imparts specific reactivity and properties that make it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

5-bromo-2-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODFMZCBQUYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631078
Record name 5-Bromo-2-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864830-16-0
Record name 5-Bromo-2-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoro-4-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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